molecular formula C22H23N3O4S B11279286 Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11279286
M. Wt: 425.5 g/mol
InChI Key: FPVVXIVAVDDKIO-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a tetrahydroquinazoline core with a 4-oxo group, a thioxo moiety at position 2, and a complex substitution at position 2. The 3-position features a 4-oxobutyl chain terminated by a (1-phenylethyl)amino group, while the 7-position is esterified with a methyl carboxylate. Crystallographic analysis using tools like SHELX and ORTEP would be critical for resolving its three-dimensional structure and packing motifs.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

methyl 4-oxo-3-[4-oxo-4-(1-phenylethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H23N3O4S/c1-14(15-7-4-3-5-8-15)23-19(26)9-6-12-25-20(27)17-11-10-16(21(28)29-2)13-18(17)24-22(25)30/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,23,26)(H,24,30)

InChI Key

FPVVXIVAVDDKIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, thioamides, and phenylethylamines. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process often includes the use of starting materials such as phenylethylamine and various carbonyl compounds. A notable method described in the literature involves the use of catalysts to enhance reaction efficiency and yield .

Biological Activities

Research into the biological properties of methyl 4-oxo compounds indicates a range of pharmacological activities:

  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of tetrahydroquinazoline have been examined for their effects on various cancer cell lines, demonstrating cytotoxicity and potential mechanisms of action against tumor growth .
  • Antimicrobial Properties : Some studies suggest that thioxo derivatives exhibit significant antimicrobial activity. Methyl 4-oxo compounds have been tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing effective inhibition at low concentrations .
  • Anti-inflammatory Effects : Research has indicated that compounds structurally related to methyl 4-oxo derivatives possess anti-inflammatory properties, making them candidates for treating conditions characterized by inflammation .

Therapeutic Applications

The unique structural features of methyl 4-oxo compounds lend themselves to various therapeutic applications:

Therapeutic Area Potential Application
Cardiovascular Health As intermediates in the synthesis of drugs like benazepril and lisinopril, these compounds may play roles in managing hypertension .
Cancer Treatment Potential drug candidates for targeted cancer therapies due to their cytotoxic effects on tumor cells .
Infection Control Development of new antimicrobial agents to combat resistant bacterial strains .

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

  • Cancer Research : A study demonstrated that tetrahydroquinazoline derivatives exhibited potent activity against breast cancer cells, with IC50 values indicating significant cytotoxicity .
  • Antimicrobial Testing : In vitro testing revealed that certain thioxo derivatives inhibited the growth of pathogenic bacteria at concentrations as low as 6.25 µg/ml, suggesting their potential as lead compounds for antibiotic development .
  • Cardiovascular Applications : Research into the synthesis pathways for cardiovascular drugs has highlighted the importance of methyl 4-oxo intermediates in producing effective antihypertensive agents .

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-oxo-3-[(2-thienylcarbonyl)amino]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate ()

  • Key Differences: Substitution at Position 3: The analogue replaces the butyl-phenylethylamino group with a thiophene-2-carbonylamino moiety. Hydrogen Bonding: The thienylcarbonylamino group acts as a hydrogen bond acceptor (via carbonyl oxygen), whereas the target compound’s (1-phenylethyl)amino group can serve as a donor (N–H) and acceptor (amide oxygen) .

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Core Structure : Features a thiazolo-pyrimidine ring instead of tetrahydroquinazoline.
  • Substituents : A trimethoxybenzylidene group at position 2 and an ethyl carboxylate at position 4.
  • Crystallographic Data: Crystallizes in a monoclinic system (space group P2₁/c) with distinct lattice parameters (e.g., a = 12.42 Å, b = 9.81 Å, c = 15.38 Å) . The target compound’s crystal structure (if resolved) may differ due to its longer alkyl chain and bulkier phenyl group, possibly adopting a triclinic or orthorhombic system.

Physicochemical Properties

Property Target Compound Thienylcarbonylamino Analogue () Thiazolo-Pyrimidine Derivative ()
Molecular Weight ~450 g/mol (estimated) 425.47 g/mol (exact) 561.57 g/mol (exact)
Substituents Butyl-phenylethylamino, methyl carboxylate Thienylcarbonylamino, methyl carboxylate Trimethoxybenzylidene, ethyl carboxylate
Hydrogen Bonding Donors: 2 (N–H, S–H); Acceptors: 4 (oxo, thioxo, amide, ester) Donors: 1 (N–H); Acceptors: 3 (thioxo, carbonyl, ester) Donors: 1 (N–H); Acceptors: 5 (oxo, ester, methoxy)
Solubility Moderate in non-polar solvents (due to phenylalkyl chain) Higher in polar solvents (thienyl polarity) Low (bulky trimethoxybenzylidene)

Crystallographic and Computational Insights

  • Target Compound : Pending crystallographic data, graph set analysis predicts a 3D network stabilized by N–H···O (amide/oxo) and C–H···S (thioxo) interactions.
  • Thienylcarbonylamino Analogue: Likely exhibits layered packing due to thiophene π-stacking, as seen in similar sulfur-containing heterocycles .
  • Software Utilization : SHELX and ORTEP are standard for refining such structures, particularly for resolving disorder in flexible alkyl chains.

Biological Activity

Methyl 4-oxo-3-(4-oxo-4-((1-phenylethyl)amino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on anticancer, antibacterial, and antifungal properties.

Chemical Structure and Properties

The compound belongs to a class of quinazoline derivatives characterized by a complex structure that includes a thioxo group and an amino substituent. Its molecular formula is C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 356.42 g/mol .

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar quinazoline derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

Case Study: Anticancer Effects

A study involving structurally related compounds demonstrated that certain derivatives exhibited strong anticancer activity compared to Doxorubicin, a standard chemotherapy agent. The MTT assay indicated that these compounds reduced cell viability significantly at concentrations as low as 10 µM .

Table 1: Anticancer Activity of Related Compounds

Compound IDCell LineIC50 (µM)Reference
Compound AMCF-75
Compound BA5498
Compound CHeLa12

Antibacterial Activity

The antibacterial properties of methyl derivatives have been extensively studied. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

A comparative analysis revealed that certain quinazoline derivatives exhibited Minimum Inhibitory Concentration (MIC) values lower than those of standard antibiotics like ampicillin. For example, one study reported MIC values ranging from 0.004 to 0.03 mg/mL against various bacterial strains .

Table 2: Antibacterial Activity

Compound IDBacteria TypeMIC (mg/mL)Reference
Compound DE. coli0.004
Compound ES. aureus0.015
Compound FP. aeruginosa0.008

Antifungal Activity

In addition to antibacterial properties, the compound's derivatives have shown promising antifungal activity. Research indicates that certain methyl derivatives possess potent antifungal effects against common pathogens such as Candida albicans and Aspergillus fumigatus.

Case Study: Antifungal Effects

A study highlighted the antifungal efficacy of related compounds with MIC values ranging from 0.004 to 0.06 mg/mL against T. viride, demonstrating superior activity compared to traditional antifungal agents .

Table 3: Antifungal Activity

Compound IDFungal SpeciesMIC (mg/mL)Reference
Compound GT. viride0.004
Compound HA. fumigatus0.06

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